

Application Notes and Protocols for BI-1347 Solubility in Experimental Buffers

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Compound of Interest		
Compound Name:	BI-1347	
Cat. No.:	B15589228	Get Quote

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Introduction

BI-1347 is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), a key component of the Mediator complex involved in transcriptional regulation.[1][2] As a crucial tool for studying the biological roles of CDK8 and for potential therapeutic development, understanding its solubility characteristics in various experimental buffers is paramount for accurate and reproducible results. These application notes provide a summary of the known solubility of **BI-1347** in different solvents and aqueous buffers, along with detailed protocols for preparing solutions and determining its solubility.

Chemical Properties of BI-1347

Property	Value
Molecular Formula	C22H20N4O
Molecular Weight	356.42 g/mol [3]
CAS Number	2163056-91-3[3]

BI-1347 Solubility Data

The solubility of **BI-1347** has been determined in various organic solvents and aqueous buffer systems. The following table summarizes the available quantitative data. It is important to note



that the solubility of **BI-1347** in aqueous solutions is generally low and can be significantly influenced by pH and the presence of co-solvents.

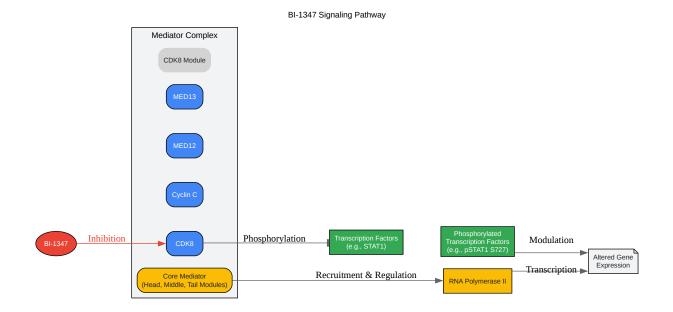
Solvent/Buffer	Concentration	Temperature	Method
Organic Solvents			
DMSO	~125 mg/mL (350.71 mM)	Room Temperature	Requires sonication[3]
DMSO	71 mg/mL (199.2 mM)	Room Temperature	Standard Dissolution[4]
Aqueous Buffers			
McIlvaine Buffer (Citrate-Phosphate)	No quantitative value reported, but solubility was determined.	Not Specified	HPLC/DAD-UV
McIlvaine Buffer (Citrate-Phosphate)	No quantitative value reported, but solubility was determined.	Not Specified	HPLC/DAD-UV
In Vivo Formulations			
10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	≥ 2.08 mg/mL (5.84 mM)	Room Temperature	Clear Solution[3]
10% DMSO, 90% (20% SBE-β-CD in saline)	≥ 2.08 mg/mL (5.84 mM)	Room Temperature	Clear Solution[3]
10% DMSO, 90% corn oil	≥ 2.08 mg/mL (5.84 mM)	Room Temperature	Clear Solution[3]

Note: The solubility in common buffers such as PBS and TRIS has not been explicitly reported in the literature. Researchers should determine the solubility in their specific buffer system using the protocols provided below.

Signaling Pathway of BI-1347



BI-1347 primarily targets CDK8, a subunit of the Mediator complex's Cdk8 module (which also includes Cyclin C, MED12, and MED13).[5][6][7][8][9] The Mediator complex acts as a bridge between transcription factors and RNA Polymerase II, thereby regulating gene expression. By inhibiting CDK8, **BI-1347** can modulate the phosphorylation of transcription factors, such as STAT1 at serine 727, which in turn affects the expression of downstream genes.[1][2][10] This mechanism is particularly relevant in the context of cancer and immunology, where CDK8 inhibition has been shown to enhance the anti-tumor activity of NK cells.[1][10][11][12]



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Caption: **BI-1347** inhibits CDK8, preventing transcription factor phosphorylation.



Experimental Protocols Protocol 1: Preparation of a BI-1347 Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of **BI-1347** in Dimethyl Sulfoxide (DMSO), a common solvent for poorly aqueous-soluble compounds.

Materials:

- **BI-1347** (solid powder)
- Anhydrous, high-purity DMSO
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (water bath)
- Calibrated analytical balance

Procedure:

- Weighing: Accurately weigh the desired amount of BI-1347 powder using an analytical balance in a fume hood.
- Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 2.8057 mL of DMSO to 1 mg of **BI-1347**).[3]
- Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes.
- Sonication: If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes, or until the solution is clear.[3] Gentle warming (e.g., to 37°C) can be applied if necessary, but the stability of **BI-1347** at elevated temperatures should be considered.
- Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
 Store the aliquots at -20°C or -80°C, protected from light.



Protocol 2: Determination of BI-1347 Solubility in Aqueous Buffers (Shake-Flask Method)

This protocol outlines the shake-flask method, a standard approach to determine the thermodynamic solubility of a compound in a specific aqueous buffer.

Materials:

- BI-1347 (solid powder)
- Experimental buffer of interest (e.g., PBS pH 7.4, TRIS pH 8.0)
- Small glass vials with screw caps
- · Shaking incubator or orbital shaker
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS)
- Calibrated analytical balance

Procedure:

- Preparation: Add an excess amount of solid **BI-1347** to a glass vial. The exact amount should be more than what is expected to dissolve.
- Solvent Addition: Add a known volume of the desired experimental buffer to the vial.
- Equilibration: Tightly cap the vial and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
- Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
- Sample Collection: Carefully collect a known volume of the supernatant without disturbing the pellet.



- Dilution: Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water mixture) to a concentration within the linear range of the analytical method.
- Quantification: Analyze the diluted sample by HPLC-UV or LC-MS to determine the
 concentration of dissolved BI-1347. A standard curve of BI-1347 should be prepared in the
 same solvent as the diluted sample for accurate quantification.
- Calculation: The solubility is the concentration determined in the supernatant, adjusted for the dilution factor.

Solubility Determination Workflow Add excess BI-1347 to buffer Equilibrate with shaking (24-48h) Centrifuge to pellet undissolved solid Collect supernatant Dilute supernatant Quantify concentration (HPLC or LC-MS) Determine solubility



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Caption: Workflow for determining the solubility of BI-1347.

Conclusion

The solubility of **BI-1347** is a critical parameter for its use in in vitro and in vivo studies. While highly soluble in DMSO, its aqueous solubility is limited. The provided data and protocols offer a foundation for researchers to effectively work with this potent CDK8 inhibitor. It is strongly recommended that the solubility be determined in the specific experimental buffer and conditions to be used in any assay to ensure accurate and reliable results.

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